molecular formula C13H16N2O3 B7537576 4-[2-(3-Methylphenoxy)acetyl]piperazin-2-one

4-[2-(3-Methylphenoxy)acetyl]piperazin-2-one

Cat. No. B7537576
M. Wt: 248.28 g/mol
InChI Key: ZAIQKSOHOYOPIM-UHFFFAOYSA-N
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Description

4-[2-(3-Methylphenoxy)acetyl]piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also commonly known as MPAP and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

MPAP has been shown to act as a selective agonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by MPAP has been shown to have neuroprotective effects and to modulate neurotransmitter release.
Biochemical and Physiological Effects:
MPAP has been shown to have a range of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding, and the activation of various signaling pathways. MPAP has also been shown to have neuroprotective effects and to modulate neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPAP in lab experiments is its high selectivity for the sigma-1 receptor, which allows for the specific modulation of this protein without affecting other cellular processes. However, one limitation of MPAP is its potential toxicity at high doses, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for the study of MPAP, including the development of novel drugs based on its scaffold, the exploration of its potential as a treatment for various neurological and psychiatric disorders, and the investigation of its role in various cellular processes. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of MPAP, as well as its potential limitations and toxicity.

Synthesis Methods

The synthesis of MPAP involves the reaction of 3-methylphenol with acetyl chloride, followed by the reaction of the resulting product with piperazine. This method has been well-established in the literature and has been optimized for high yield and purity.

Scientific Research Applications

MPAP has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MPAP has been shown to have potential as a treatment for depression and anxiety disorders. In pharmacology, MPAP has been studied for its potential as a drug target for the treatment of schizophrenia. In medicinal chemistry, MPAP has been used as a scaffold for the development of novel drugs with improved therapeutic properties.

properties

IUPAC Name

4-[2-(3-methylphenoxy)acetyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10-3-2-4-11(7-10)18-9-13(17)15-6-5-14-12(16)8-15/h2-4,7H,5-6,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIQKSOHOYOPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Methylphenoxy)acetyl]piperazin-2-one

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